3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
Overview
Description
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-bromobenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial and cancer cell lines.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Fluorophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
Uniqueness
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the electronic properties of the bromine atom can affect the compound’s behavior in electronic applications, making it a valuable component in the development of advanced materials.
Biological Activity
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a five-membered oxadiazole ring substituted with bromophenyl and phenyl groups. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including:
- Anticancer Activity : Many studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds based on this scaffold have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory and Antimicrobial Properties : Other derivatives have demonstrated anti-inflammatory and antimicrobial activities, suggesting a broad therapeutic potential.
Table 1: Summary of Biological Activities of this compound
Anticancer Mechanisms
The anticancer activity of this compound has been attributed to several mechanisms:
- Induction of Apoptosis : Studies show that this compound can induce apoptosis in cancer cells. For example, it has been observed to activate caspase pathways leading to programmed cell death in breast cancer cell lines such as MCF-7 and MDA-MB-453 .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase in various cancer cell lines, effectively halting proliferation .
- Molecular Docking Studies : Molecular docking studies suggest that this compound interacts with estrogen receptors and other targets involved in tumor growth regulation .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Breast Cancer : A study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability with an IC50 value around 20 µM. The mechanism involved apoptosis induction and disruption of mitochondrial membrane potential .
- Combination Therapy : Another investigation assessed the compound's efficacy in combination with Imatinib against resistant breast cancer cell lines. The combination showed enhanced cytotoxicity compared to either agent alone .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings significantly affect the biological activity. For instance:
- Substitutions on the bromophenyl group enhance potency against specific cancer types.
- The presence of electron-withdrawing groups can improve anticancer activity by stabilizing reactive intermediates during metabolic processes .
Table 2: SAR Insights for Oxadiazole Derivatives
Properties
IUPAC Name |
3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)13-16-14(18-17-13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFEUXUIWJXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397857 | |
Record name | 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827332-78-5 | |
Record name | 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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